3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Catalog No.
S693228
CAS No.
227963-57-7
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

CAS Number

227963-57-7

Product Name

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

IUPAC Name

ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+

InChI Key

GXLHWGSBMOMMOD-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CN=C(C=C1)N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)N

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)N

Potential in Medicinal Chemistry:

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound containing a pyridin-3-yl group and an acrylic acid ethyl ester moiety. This combination of functional groups has made it a molecule of interest in medicinal chemistry research, particularly in the development of new potential drugs []. Studies have shown that the pyridin-3-yl core is present in various bioactive molecules, and the acrylic acid functionality can participate in various reactions, offering potential for diverse therapeutic applications [, ].

Exploration as Building Block:

This compound also serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its reactive groups allow it to be incorporated into various chemical structures, leading to the creation of libraries of novel compounds for further evaluation in drug discovery programs [].

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol, is an organic compound characterized by the presence of an acrylic acid moiety linked to a 6-amino-pyridine group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features, which include a pyridine ring that can participate in various chemical interactions and biological activities .

Typical for esters and amines:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Amination Reactions: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the compound.
  • Michael Addition: The double bond in the acrylic acid moiety can act as an electrophile, allowing for Michael addition reactions with suitable nucleophiles.

These reactions make 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester a versatile intermediate in organic synthesis .

The synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 6-amino-pyridine with acrylic acid derivatives under acidic or basic conditions to form the ester.
  • Esterification:
    • Direct esterification of acrylic acid with ethanol in the presence of a catalyst, followed by amination with 6-amino-pyridine.
  • Multistep Synthesis:
    • Starting from commercially available pyridine derivatives, employing various functional group transformations to arrive at the final product.

These methods highlight the compound's accessibility for research and development purposes .

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of polymers or coatings that require specific chemical functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens .

Interaction studies involving 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester could focus on:

  • Protein Binding Assays: To determine how well the compound interacts with target proteins or enzymes.
  • Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent biological effects.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in potential therapeutic applications .

Several compounds share structural similarities with 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl esterContains chlorine instead of amino groupPotentially different biological activity
2-Amino-5-methylpyridineMethyl substitution on pyridineDifferent steric properties affecting reactivity
4-Amino-benzenesulfonamideSulfonamide group additionKnown for strong antibacterial properties

The uniqueness of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester lies in its combination of both amino and acrylic functionalities, which may lead to distinct reactivity patterns and biological interactions compared to these similar compounds .

XLogP3

1.1

Wikipedia

(E)-3-(6-Aminopyridin-3-yl)-2-propenoic acid ethyl ester

Dates

Last modified: 08-15-2023

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